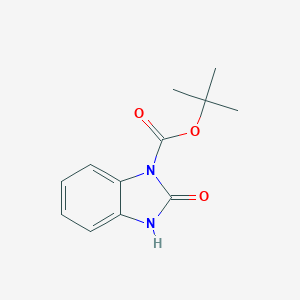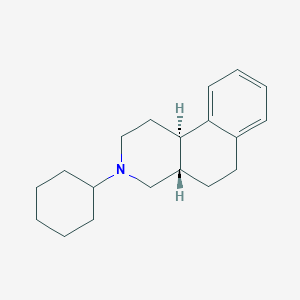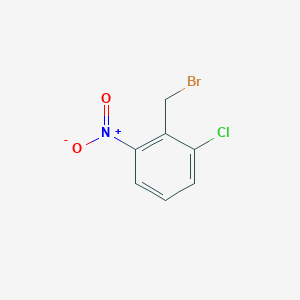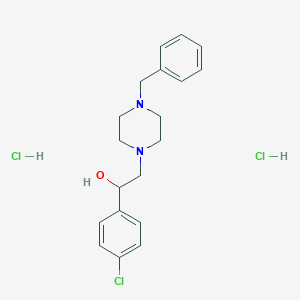
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride, commonly known as BZP, is a psychoactive drug that belongs to the class of piperazines. It is a synthetic compound that has been used as a recreational drug due to its stimulant effects. However, BZP has also been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In
Scientific Research Applications
BZP has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and can improve cognitive function. BZP has also been studied for its potential use as an antidepressant and anxiolytic agent.
Mechanism Of Action
BZP acts as a dopamine and serotonin agonist, which leads to an increase in the release of these neurotransmitters in the brain. This results in an increase in arousal, alertness, and mood elevation. BZP also inhibits the reuptake of dopamine and serotonin, which prolongs their effects.
Biochemical And Physiological Effects
BZP has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and dry mouth. BZP has been reported to cause euphoria, increased sociability, and enhanced sexual arousal. However, it can also cause adverse effects such as anxiety, agitation, and insomnia.
Advantages And Limitations For Lab Experiments
BZP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has well-defined chemical and physical properties, which makes it easy to work with. BZP can be used to study the effects of dopamine and serotonin on the brain and behavior.
However, there are also limitations to using BZP in lab experiments. It is a psychoactive drug that can cause adverse effects in humans and animals. The effects of BZP can vary depending on the dose and route of administration. Therefore, caution must be taken when working with BZP in lab experiments.
Future Directions
There are several future directions for research on BZP. One area of interest is its potential therapeutic applications in the treatment of neurological disorders. Further studies are needed to determine the optimal dose and route of administration for BZP in humans.
Another area of interest is the development of new analogs of BZP that have improved therapeutic properties and reduced adverse effects. These analogs could be used to treat a wide range of neurological disorders.
Conclusion:
In conclusion, BZP is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of neurological disorders. It acts as a dopamine and serotonin agonist and has been shown to have neuroprotective effects. BZP has several advantages for lab experiments, but caution must be taken when working with it due to its psychoactive effects. There are several future directions for research on BZP, including its potential use as an antidepressant and anxiolytic agent, and the development of new analogs with improved therapeutic properties.
Synthesis Methods
BZP can be synthesized by the reaction of piperazine with benzyl chloride and 4-chlorobenzophenone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
properties
CAS RN |
156809-90-4 |
|---|---|
Product Name |
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride |
Molecular Formula |
C19H25Cl3N2O |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)ethanol;dihydrochloride |
InChI |
InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(23)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16;;/h1-9,19,23H,10-15H2;2*1H |
InChI Key |
DGHDCEDRQOJQII-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Cl)O.Cl.Cl |
Canonical SMILES |
C1C[NH+](CC[NH+]1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Cl)O.[Cl-].[Cl-] |
synonyms |
alpha-(4-Chlorophenyl)-4-(phenylmethyl)-1-piperazineethanol dihydrochl oride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
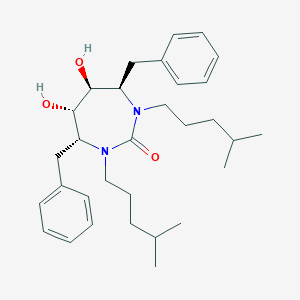
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)
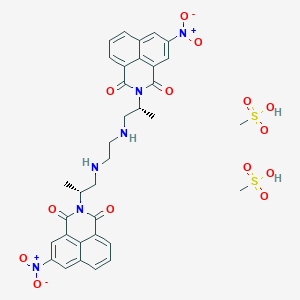
![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)

![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
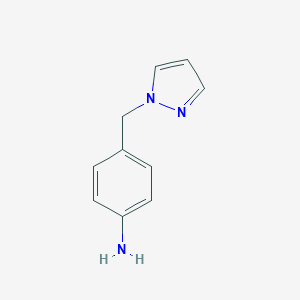
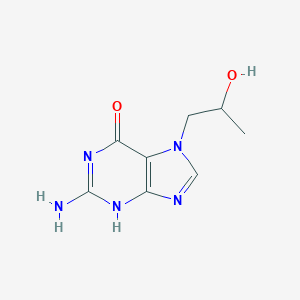
![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
